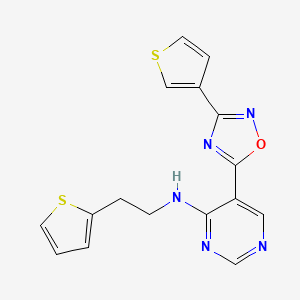

N-(2-(thiophen-2-yl)ethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(thiophen-2-yl)ethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a complex organic compound featuring a pyrimidine core substituted with thiophene and oxadiazole moieties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(thiophen-2-yl)ethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 4-chloropyrimidine, which undergoes nucleophilic substitution with an amine derivative to introduce the amino group.

Oxadiazole Ring Formation:

Thiophene Substitution: Thiophene groups are introduced via cross-coupling reactions such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis platforms, continuous flow reactors, and stringent purification techniques such as chromatography and recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(thiophen-2-yl)ethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.

Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones of the thiophene rings.

Reduction: Reduced oxadiazole derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.

Applications De Recherche Scientifique

N-(2-(thiophen-2-yl)ethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.

Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Mécanisme D'action

The mechanism of action of N-(2-(thiophen-2-yl)ethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine depends on its application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating signaling pathways.

Electronic Properties: In organic electronics, it functions by facilitating charge transport through its conjugated system, enhancing the performance of electronic devices.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-(thiophen-2-yl)ethyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine: Similar structure but with different thiophene substitution.

N-(2-(furan-2-yl)ethyl)-5-(3-(furan-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine: Contains furan rings instead of thiophene.

N-(2-(pyridin-2-yl)ethyl)-5-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine: Pyridine rings replace thiophene.

Uniqueness

N-(2-(thiophen-2-yl)ethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is unique due to its specific combination of thiophene and oxadiazole rings, which confer distinct electronic properties and potential biological activities not found in its analogs.

Activité Biologique

N-(2-(thiophen-2-yl)ethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antiviral effects, and other pharmacological activities.

Chemical Structure

The compound features a pyrimidine core substituted with thiophene and oxadiazole moieties. This structural arrangement is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be summarized in the following categories:

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. For instance:

-

In vitro studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds were reported in the micromolar range .

Compound Cell Line IC50 (µM) 17a MCF7 0.65 17b MCF7 2.41

These results indicate that structural modifications can enhance the anticancer activity of oxadiazole derivatives.

Antiviral Activity

Compounds with similar structures have been evaluated for antiviral properties, particularly against dengue virus:

- Mechanism : The compound acts as a non-nucleoside inhibitor of the dengue viral polymerase, showing submicromolar activity against all four dengue virus serotypes . This suggests a promising therapeutic potential for viral infections.

Other Pharmacological Activities

Beyond anticancer and antiviral effects, compounds related to this structure have also been studied for:

- Anti-inflammatory properties : Some derivatives have shown potential in reducing inflammation markers in vitro.

- Antimicrobial activity : Certain analogs exhibited activity against bacterial strains, indicating broader pharmacological applications.

Case Studies

Several case studies highlight the effectiveness of similar compounds:

- Case Study 1 : A study on oxadiazole derivatives showed that introducing electron-withdrawing groups significantly increased their anticancer activity against various tumor cell lines .

- Case Study 2 : Research on thiophene-based compounds revealed their ability to inhibit specific cancer pathways, suggesting that modifications in thiophene substituents can lead to enhanced biological efficacy .

Propriétés

IUPAC Name |

N-(2-thiophen-2-ylethyl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5OS2/c1-2-12(24-6-1)3-5-18-15-13(8-17-10-19-15)16-20-14(21-22-16)11-4-7-23-9-11/h1-2,4,6-10H,3,5H2,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHWKFBRPZSCNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCNC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.